molecular formula C6H4IN3 B1382113 3-Iodopyrazolo[1,5-a]pyrimidine CAS No. 1701484-67-4

3-Iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B1382113
CAS No.: 1701484-67-4
M. Wt: 245.02 g/mol
InChI Key: YERJONRBBYGPJZ-UHFFFAOYSA-N
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Description

3-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The presence of an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and synthetic processes.

Safety and Hazards

The safety data sheet for 3-Iodopyrazolo[1,5-a]pyrimidine indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Preparation Methods

The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by iodination. One common method involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with iodine reagents. This process can be carried out under mild conditions using microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on operational simplicity, cost-effectiveness, and environmental sustainability. The use of readily available starting materials and efficient reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

3-Iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyrimidines .

Comparison with Similar Compounds

3-Iodopyrazolo[1,5-a]pyrimidine can be compared with other halogenated pyrazolo[1,5-a]pyrimidines, such as 3-bromopyrazolo[1,5-a]pyrimidine and 3-chloropyrazolo[1,5-a]pyrimidine. These compounds share similar chemical structures but differ in their reactivity and applications. The iodine atom in this compound provides unique properties, such as higher atomic mass and greater polarizability, which can influence its chemical behavior and interactions with biological targets .

Similar Compounds

Properties

IUPAC Name

3-iodopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERJONRBBYGPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Iodopyrazolo[1,5-a]pyrimidine useful in organic synthesis?

A: this compound is a valuable precursor in organic synthesis because of the reactivity of the iodine atom. It readily participates in cross-coupling reactions, such as the Heck reaction and the Sonogashira coupling, allowing for the introduction of various substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. [, ] This versatility makes it an attractive building block for creating diverse chemical libraries, particularly for exploring new pharmaceuticals and materials.

Q2: How is this compound synthesized?

A: The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidines is efficiently achieved by direct iodination of pyrazolo[1,5-a]pyrimidines using N-iodosuccinimide (NIS) as the iodinating agent. [, ] This method offers a straightforward and high-yielding route to access the desired iodo-substituted compounds.

Q3: Can you provide an example of how this compound is used to create more complex molecules?

A: One example is the synthesis of ω-functionalized 3-alkynylpyrazolo[1, 5-a]pyrimidines. [] this compound reacts with propargylic or homopropargylic compounds in the presence of a palladium catalyst, copper iodide, and triphenylphosphine. This Sonogashira coupling reaction results in the formation of a new carbon-carbon bond, introducing an alkyne group onto the pyrazolo[1,5-a]pyrimidine core. This alkyne group can be further modified, highlighting the utility of this compound in building complex molecules with potential biological activity.

  1. Ma, S., Xie, H., Wang, J., Pan, Y. (2004). Convenient Synthesis of Substituted 3‐Alkenylpyrazolo[1,5‐a]pyrimidines via Heck Cross‐Coupling Reaction. Synthesis, 14, 2329–2334.
  2. Regitz, M., & Himbert, G. (2004). ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. Synthesis, 14, 2335–2338.

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